2,4-dichloro-N'-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide
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Overview
Description
2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes dichloro, nitrophenyl, and benzenecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the nitration of 2,4-dichlorophenyl compounds. The nitration process can be carried out in a continuous flow microreactor system, which improves reaction efficiency and yields . The reaction conditions include a molar ratio of nitric acid to substrate, reaction temperature, and residence time in the reactor .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors. These processes require careful control of reaction conditions to minimize waste and maximize yield . Organic solvents such as dichloroethane or dichloroethylene can be used to enhance the diffusion of reactants .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents for reduction reactions, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrophenyl derivatives, while reduction can produce aminophenyl derivatives .
Scientific Research Applications
2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-nitrophenol: This compound shares structural similarities with 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide and can undergo similar chemical reactions.
2,4-dichloro-5-nitropyrimidine:
Uniqueness
What sets 2,4-dichloro-N’-{[(4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino-(2,4-dichlorophenyl)methylidene]amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-3-6-11(12(16)7-9)13(17)18-23-14(20)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPYEPFIWLAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=C(C=C(C=C2)Cl)Cl)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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